Cas no 68049-21-8 (5-(4-Fluorophenyl)pyrimidine)

5-(4-Fluorophenyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1445169
- DTXSID301303571
- 68049-21-8
- CHEMBL3818068
- Pyrimidine, 5-(4-fluorophenyl)-
- EN300-745669
- 5-(4-fluorophenyl)pyrimidine
- 5-(4-Fluorophenyl)pyrimidine
-
- インチ: 1S/C10H7FN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
- InChIKey: KRZIZQMPUZJZJQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=CN=CN=C1
計算された属性
- せいみつぶんしりょう: 174.05932639g/mol
- どういたいしつりょう: 174.05932639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.198±0.06 g/cm3(Predicted)
- ゆうかいてん: 96-97 °C
- ふってん: 294.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 1.68±0.10(Predicted)
5-(4-Fluorophenyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745669-1.0g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 1.0g |
$1029.0 | 2024-05-23 | |
Enamine | EN300-745669-0.5g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 0.5g |
$987.0 | 2024-05-23 | |
Enamine | EN300-745669-2.5g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 2.5g |
$2014.0 | 2024-05-23 | |
Enamine | EN300-745669-0.1g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 0.1g |
$904.0 | 2024-05-23 | |
Enamine | EN300-745669-0.25g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 0.25g |
$946.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039121-1g |
5-(4-Fluorophenyl)pyrimidine |
68049-21-8 | 1g |
¥7124.00 | 2024-05-04 | ||
Enamine | EN300-745669-0.05g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 0.05g |
$864.0 | 2024-05-23 | |
Enamine | EN300-745669-10.0g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 10.0g |
$4421.0 | 2024-05-23 | |
Enamine | EN300-745669-5.0g |
5-(4-fluorophenyl)pyrimidine |
68049-21-8 | 95% | 5.0g |
$2981.0 | 2024-05-23 |
5-(4-Fluorophenyl)pyrimidine 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
5-(4-Fluorophenyl)pyrimidineに関する追加情報
5-(4-Fluorophenyl)pyrimidine (CAS No. 68049-21-8): A Versatile Building Block in Pharmaceutical and Material Sciences
5-(4-Fluorophenyl)pyrimidine (CAS No. 68049-21-8) is a fluorinated heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and broad applications. As a pyrimidine derivative with a fluorophenyl group, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The presence of both fluorine atoms and pyrimidine rings in its structure makes it particularly valuable for drug discovery and material innovation.
The growing interest in fluorinated organic compounds has positioned 5-(4-Fluorophenyl)pyrimidine as a key player in modern chemistry. Researchers are particularly interested in how the electron-withdrawing effect of fluorine influences the compound's reactivity and biological activity. Recent studies published in journals like the Journal of Medicinal Chemistry highlight its potential in developing new kinase inhibitors, which are crucial for targeted cancer therapies.
From a synthetic chemistry perspective, 5-(4-Fluorophenyl)pyrimidine demonstrates excellent stability and reactivity, making it ideal for cross-coupling reactions and nucleophilic substitutions. Its molecular structure allows for diverse modifications, enabling chemists to create libraries of derivatives for biological screening. The compound's lipophilicity and hydrogen-bonding capacity are particularly valuable for optimizing drug-like properties in pharmaceutical development.
In material science applications, 5-(4-Fluorophenyl)pyrimidine has shown promise in the development of organic electronic materials. Its conjugated system and fluorine substitution make it suitable for creating organic semiconductors and light-emitting materials. Recent patents have highlighted its use in OLED technology, where fluorinated compounds can significantly improve device efficiency and stability.
The global market for fluorinated pyrimidines has been expanding steadily, with 5-(4-Fluorophenyl)pyrimidine seeing increased demand from both pharmaceutical and material science sectors. Market analysts project a compound annual growth rate (CAGR) of 6-8% for similar fluorinated building blocks through 2028. This growth is driven by the pharmaceutical industry's need for more efficient synthetic routes and the electronics industry's search for better organic materials.
Quality control of 5-(4-Fluorophenyl)pyrimidine typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound generally appears as a white to off-white crystalline powder with high purity (>98%). Storage recommendations include keeping it in a cool, dry place away from light, as the fluorophenyl group can be sensitive to prolonged exposure to moisture and UV radiation.
Environmental considerations for 5-(4-Fluorophenyl)pyrimidine are increasingly important in today's regulatory landscape. While the compound itself shows moderate biodegradability, researchers are developing greener synthetic routes to minimize waste and energy consumption. Recent advances in flow chemistry and catalytic processes have significantly improved the sustainability profile of fluorinated pyrimidine synthesis.
For researchers working with 5-(4-Fluorophenyl)pyrimidine, safety data indicates standard laboratory precautions are sufficient. Proper personal protective equipment (PPE) including gloves and safety glasses should be used when handling the compound. While not classified as highly hazardous, its material safety data sheet (MSDS) recommends avoiding inhalation of dust and direct skin contact.
The future outlook for 5-(4-Fluorophenyl)pyrimidine appears promising, with several research groups investigating its potential in novel applications. Areas of particular interest include its use in proteolysis targeting chimeras (PROTACs), a cutting-edge approach in drug discovery, and as a building block for metal-organic frameworks (MOFs) with specialized adsorption properties. These emerging applications could further drive demand for this versatile compound in coming years.
For synthetic chemists and material scientists, 5-(4-Fluorophenyl)pyrimidine offers numerous advantages. Its commercial availability from multiple suppliers makes it accessible for research and development purposes. The compound's well-characterized reactivity profile allows for predictable transformations, reducing development time for new derivatives. As the scientific community continues to explore fluorinated compounds, 5-(4-Fluorophenyl)pyrimidine will likely remain an important tool in both academic and industrial settings.
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